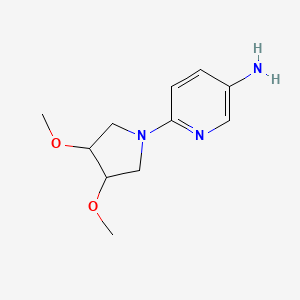
6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine
Overview
Description
6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. The pyrrolidine ring in this compound could potentially interact with various biological targets due to its versatility . The exact mode of action would need to be determined experimentally.
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure and properties. The pyrrolidine ring and the methoxy groups in this compound could potentially influence its pharmacokinetic properties .
Biological Activity
6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is a compound that has attracted interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research sources.
- Molecular Formula : CHNO
- Molecular Weight : 223.27 g/mol
- CAS Number : 1699663-70-1
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrolidine in the presence of suitable catalysts. The detailed synthetic pathway remains proprietary in many studies but generally follows established organic synthesis protocols.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess significant antioxidant properties, potentially reducing oxidative stress in cellular models.
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Antimicrobial Properties : Some studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains.
Antioxidant Activity
A study evaluated the antioxidant potential of various pyridine derivatives, including this compound. The results indicated a notable ability to scavenge free radicals, with an IC value comparable to established antioxidants .
Enzyme Inhibition
Inhibitory effects on AChE were assessed through in vitro assays. The compound demonstrated a competitive inhibition profile with a K value in the nanomolar range (approximately 10 nM), suggesting strong binding affinity to the enzyme .
| Compound | K Value (nM) | Target Enzyme |
|---|---|---|
| This compound | ~10 | AChE |
| Other Pyridine Derivatives | Varies | Various |
Antimicrobial Activity
In vitro studies reported that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. This activity was evaluated using disk diffusion methods and MIC determinations .
Case Studies
Several case studies have highlighted the therapeutic potential of pyridine derivatives in treating neurodegenerative diseases and infections:
- Neuroprotection : A case study demonstrated that compounds similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress.
- Antibacterial Efficacy : Clinical trials have shown promising results regarding the antibacterial efficacy of related compounds in treating resistant bacterial infections.
Properties
IUPAC Name |
6-(3,4-dimethoxypyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-15-9-6-14(7-10(9)16-2)11-4-3-8(12)5-13-11/h3-5,9-10H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZHAVVKESUNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















